Friedel-Crafts Reactivity: Isobutyryl Chloride vs. Acetyl, Propionyl, and Butyryl Chlorides on Benzene
In AlCl₃-catalyzed Friedel-Crafts acylation of benzene, isobutyryl chloride exhibits a relative reactivity of 0.23 (ethylene dichloride) or 0.20 (nitromethane) normalized to acetyl chloride = 1.00 [1]. Its linear constitutional isomer, butyryl chloride, shows a markedly higher relative reactivity of 0.54 (ethylene dichloride) or 0.78 (nitromethane) [1], quantifying the rate-retarding effect of α-branching. Propionyl chloride gives 0.66 and 0.92 under the same conditions [1].
| Evidence Dimension | Relative rate of Friedel-Crafts acylation of benzene (AlCl₃ catalyst) |
|---|---|
| Target Compound Data | Isobutyryl chloride: 0.23 (ethylene dichloride, 25 °C); 0.20 (nitromethane, 25 °C) |
| Comparator Or Baseline | Acetyl chloride = 1.00; Butyryl chloride = 0.54 (ethylene dichloride) / 0.78 (nitromethane); Propionyl chloride = 0.66 / 0.92 |
| Quantified Difference | Isobutyryl chloride is 2.3–3.9× less reactive than its linear isomer butyryl chloride, and 4.3–5.0× less reactive than acetyl chloride |
| Conditions | Benzene substrate, AlCl₃ catalyst, ethylene dichloride or nitromethane solvent, 25 °C |
Why This Matters
This quantifies the α-branching penalty: if a process is optimized for isobutyryl chloride, substituting cheaper butyryl chloride will give a higher reaction rate and potentially different impurity profiles, requiring re-validation of reaction parameters.
- [1] P. H. Gore, J. A. Hoskins, and S. Thorburn, 'Friedel–Crafts acylations of aromatic hydrocarbons. Part IX. Relative reactivities of acetyl, propionyl, butyryl, isobutyryl, valeryl, hexanoyl, decanoyl, benzoyl, and mesitoyl chlorides in the acylation of benzene and mesitylene,' Journal of the Chemical Society B, 1970, 1343–1345. DOI: 10.1039/J29700001343. View Source
